molecular formula C9H12N4O3S B6572103 ethyl ({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)formate CAS No. 946299-99-6

ethyl ({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)formate

Cat. No.: B6572103
CAS No.: 946299-99-6
M. Wt: 256.28 g/mol
InChI Key: JQKNXGOKYGPXIK-UHFFFAOYSA-N
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Description

Ethyl ({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)formate: is a complex organic compound belonging to the triazolothiadiazine class

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl ({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)formate typically involves multiple steps, starting with the formation of the triazolothiadiazine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of catalysts, alternative solvents, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl ({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)formate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN₃) or halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying properties.

Biology: In biological research, ethyl ({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)formate is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for a wide range of applications.

Comparison with Similar Compounds

  • 1,2,4-Triazolo[3,4-b][1,3]thiadiazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

  • Bis(triazolothiadiazines): These compounds have two triazolothiadiazine units and are studied for their enhanced pharmacological properties.

Uniqueness: Ethyl ({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)formate stands out due to its specific functional groups and reactivity, which allow for unique applications and interactions compared to other similar compounds.

Properties

IUPAC Name

ethyl 2-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamino)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3S/c1-2-16-7(15)6(14)10-8-11-12-9-13(8)4-3-5-17-9/h2-5H2,1H3,(H,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKNXGOKYGPXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NN=C2N1CCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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